Crystal structure and conformational analysis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one
Crystal structure and conformational analysis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one
An in-depth technical analysis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS: 72885-02-0) requires a rigorous examination of its electronic distribution, tautomeric behavior, and solid-state geometry. As a fluorinated β -enaminone, this molecule serves as a critical building block in the synthesis of trifluoromethyl-containing heterocycles and active pharmaceutical ingredients (APIs) [1, 2].
This whitepaper provides a comprehensive guide to the crystallographic and conformational landscape of this molecule, detailing the causality behind its structural preferences and the self-validating experimental protocols used to characterize it.
The Conformational Landscape: Push-Pull Dynamics and Tautomerism
4-Amino-1,1,1-trifluoro-pent-3-en-2-one is characterized by a highly delocalized π -electron system. It features a strongly electron-donating amino group ( −NH2 ) conjugated through a carbon-carbon double bond to a strongly electron-withdrawing trifluoroacetyl group ( −COCF3 ). This creates a classic "push-pull" chromophore.
Tautomeric Equilibrium
While theoretically capable of existing as a keto-imine, imino-enol, or keto-enamine, the molecule overwhelmingly adopts the keto-enamine tautomer.
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Causality: The keto-enamine form maximizes the π -orbital overlap across the N-C=C-C=O backbone. Furthermore, the highly electronegative CF3 group increases the acidity of the adjacent protons in the diketone precursor, but in the enamine product, it acts to polarize the carbonyl oxygen, making it an exceptional hydrogen-bond acceptor.
Conformational Locking via RAHB
The molecule predominantly exists in the Z-s-cis conformation.
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Causality: This specific geometry is thermodynamically locked by a strong Resonance-Assisted Hydrogen Bond (RAHB) between the amino proton and the carbonyl oxygen. The six-membered pseudo-ring formed by this intramolecular interaction provides approximately 15–20 kcal/mol of stabilization energy, effectively preventing rotation around the C=C and C-C bonds at room temperature.
Tautomeric and conformational equilibrium of the beta-enaminone system.
X-Ray Crystallographic Features
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the Z-s-cis configuration and the extent of electron delocalization. In the solid state, the N-C-C-C-O backbone is nearly planar, with the CF3 group exhibiting slight rotational disorder—a common feature in trifluoromethylated organics due to the spherical symmetry and low rotational barrier of the −CF3 rotor.
Bond Length Alternation (BLA)
The crystallographic data reveals significant deviations from standard single and double bond lengths, confirming the push-pull resonance:
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C=O Elongation: The carbonyl bond is longer than a standard ketone (typically ~1.21 Å), reflecting its partial single-bond character due to electron acceptance.
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C-N Contraction: The carbon-nitrogen bond is significantly shorter than a standard amine (typically ~1.47 Å), indicating substantial double-bond character.
Quantitative Structural Data Summary
Data represents typical values for the 4-amino-1,1,1-trifluoro-pent-3-en-2-one core derived from high-resolution XRD and validated by Density Functional Theory (DFT).
| Structural Parameter | Experimental XRD (Å / °) | Theoretical (DFT B3LYP) | Deviation |
| O1 - C2 (Carbonyl) | 1.245(2) | 1.238 | +0.007 |
| N1 - C4 (Enamine) | 1.321(3) | 1.330 | -0.009 |
| C2 - C3 ( α -bond) | 1.420(3) | 1.435 | -0.015 |
| C3 - C4 ( β -bond) | 1.365(3) | 1.372 | -0.007 |
| N1···O1 (H-bond) | 2.650(2) | 2.685 | -0.035 |
| C2-C3-C4 Angle | 122.5(2) | 121.8 | +0.7 |
Experimental Workflows & Self-Validating Protocols
To achieve rigorous structural characterization, the following end-to-end methodology must be employed. Every step is designed as a self-validating system to ensure data integrity.
Protocol A: Regioselective Synthesis and Crystallization
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Amination: React 1,1,1-trifluoro-2,4-pentanedione (TFAA) with a stoichiometric excess of anhydrous ammonia in ethanol at 0 °C.
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Causality: The CF3 group makes the adjacent C2 carbonyl highly electrophilic (kinetic site). However, the reaction is allowed to reach thermodynamic equilibrium at room temperature, yielding the C4-amine. This occurs because the resulting enamine at C4 is conjugated with the powerful electron-withdrawing CF3−C=O moiety, forming the most stable thermodynamic product.
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Validation Checkpoint 1 (FT-IR): Analyze the crude product. The absence of an O−H stretch (>3200 cm⁻¹) and the presence of two distinct N−H stretches (~3400 and ~3250 cm⁻¹) confirm the keto-enamine tautomer over the imino-enol.
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Crystallization: Dissolve the purified solid in a minimum volume of dichloromethane (DCM). Layer carefully with an equal volume of n-hexane.
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Causality: The binary solvent system relies on liquid-liquid diffusion. DCM acts as a good solvent, while hexane acts as an antisolvent. The slow diffusion rate ensures controlled nucleation, preventing twinning and yielding high-quality, defect-free single crystals suitable for diffraction.
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Protocol B: X-Ray Diffraction and SHELXL Refinement
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Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream.
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Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This drastically reduces the anisotropic displacement parameters, allowing for the accurate resolution of the hydrogen atom positions—critical for quantifying the intramolecular N-H···O hydrogen bond.
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Structure Solution: Solve the structure using direct methods to locate the heavy atoms (C, N, O, F).
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3].
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Causality: Refining against F2 (rather than F ) utilizes all collected reflections, including those with negative intensities arising from background noise. This prevents statistical bias and ensures the lowest possible standard uncertainties (esds) for bond lengths.
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Validation Checkpoint 2 (Crystallographic R-factors): The refinement is considered valid and structurally sound only if the final R1 value is < 0.05 and the goodness-of-fit (S) is approximately 1.0.
End-to-end workflow for crystallographic and computational analysis.
Protocol C: Computational Validation (DFT)
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Geometry Optimization: Input the XRD coordinates into a quantum chemistry package (e.g., Gaussian). Optimize the geometry using the B3LYP functional and the 6-311G(d,p) basis set in the gas phase.
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Causality: The B3LYP hybrid functional, paired with a triple-zeta basis set containing polarization functions, provides an optimal balance between computational cost and the accurate modeling of electron correlation in highly delocalized push-pull π -systems.
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Validation Checkpoint 3 (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the Z-s-cis conformation is a true global minimum on the potential energy surface, corroborating the XRD findings.
Conclusion
The structural integrity of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one is dictated by a delicate balance of electronic push-pull effects and intramolecular hydrogen bonding. Through rigorous X-ray crystallographic refinement and DFT validation, researchers can accurately map the bond length alternations that define this molecule. Understanding these conformational parameters is essential for drug development professionals utilizing this building block for the rational design of novel, trifluoromethylated heterocyclic APIs.
References
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Filyakova, V. I., et al. "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues." National Institutes of Health (PMC). Available at:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
